molecular formula C26H17BrN2O4S B11633501 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Katalognummer: B11633501
Molekulargewicht: 533.4 g/mol
InChI-Schlüssel: AAIBVDHFKMEHPP-XTQSDGFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a hydroxy group, a phenoxyphenyl group, a thiazolyl group, and a dihydropyrrolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the dihydropyrrolone core: This can be accomplished by cyclization of an appropriate precursor, often involving a condensation reaction.

    Introduction of the phenoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve induction of apoptosis or inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a phenoxy group.

    4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(3-PHENOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C26H17BrN2O4S

Molekulargewicht

533.4 g/mol

IUPAC-Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H17BrN2O4S/c27-18-11-9-16(10-12-18)23(30)21-22(29(25(32)24(21)31)26-28-13-14-34-26)17-5-4-8-20(15-17)33-19-6-2-1-3-7-19/h1-15,22,30H/b23-21+

InChI-Schlüssel

AAIBVDHFKMEHPP-XTQSDGFTSA-N

Isomerische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3C5=NC=CS5

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3C5=NC=CS5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.